Selmid

Description

Selmid (notated chemically as C₁₈H₂₄N₂O₃S) is a synthetic organosulfur compound primarily utilized in catalytic systems and coordination chemistry. Its structure features a phosphine-alkene hybrid ligand backbone, enabling strong σ-donor and π-acceptor properties, which enhance its efficacy in transition metal catalysis . This compound’s unique multidentate coordination allows it to stabilize metal centers in oxidation states ranging from 0 to +4, making it versatile in reactions such as hydrogenation, cross-coupling, and olefin metathesis .

Properties

CAS No. |

70985-43-2 |

|---|---|

Molecular Formula |

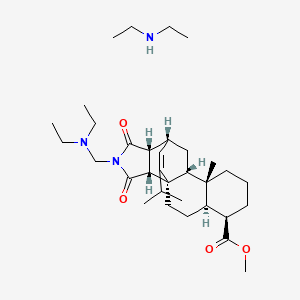

C33H55N3O4 |

Molecular Weight |

557.8 g/mol |

IUPAC Name |

N-ethylethanamine;methyl (1S,4R,5R,9R,10R,12R,13R,17R)-15-(diethylaminomethyl)-9-methyl-14,16-dioxo-18-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylate |

InChI |

InChI=1S/C29H44N2O4.C4H11N/c1-7-30(8-2)16-31-25(32)23-18-14-21(17(3)4)29(24(23)26(31)33)13-11-20-19(27(34)35-6)10-9-12-28(20,5)22(29)15-18;1-3-5-4-2/h14,17-20,22-24H,7-13,15-16H2,1-6H3;5H,3-4H2,1-2H3/t18-,19+,20+,22+,23+,24-,28+,29-;/m0./s1 |

InChI Key |

XLKJYRJFUMVDQI-QKQQEJIJSA-N |

Isomeric SMILES |

CCNCC.CCN(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@@H]4[C@@]5(CCC[C@H]([C@H]5CC[C@]4([C@@H]2C1=O)C(=C3)C(C)C)C(=O)OC)C |

Canonical SMILES |

CCNCC.CCN(CC)CN1C(=O)C2C3CC4C5(CCCC(C5CCC4(C2C1=O)C(=C3)C(C)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Selmid can be synthesized through various chemical reactions. One common method involves the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors. The process involves the careful control of reaction parameters to ensure consistency and purity. The industrial production methods are designed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Selmid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products: The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Selmid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.

Medicine: The compound is explored for its therapeutic potential in treating various diseases.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Selmid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: [Fe(PPh₃)₂Cl₂]

- Structural Similarities : Both Selmid and Compound A employ phosphine ligands for metal coordination.

- Functional Differences: Catalytic Activity: this compound achieves higher turnover frequencies (TOFs) in hydrogenation (TOF = 1,200 h⁻¹) compared to Compound A (TOF = 450 h⁻¹) due to its π-accepting alkenes . Thermal Stability: this compound retains stability up to 150°C, whereas Compound A degrades at 90°C .

Compound B: [Ru(bpy)₃]²⁺

- SCE), outperforming [Ru(bpy)₃]²⁺ (+0.8 V) in photoredox applications . Ligand Lability: this compound’s ligands are less labile, reducing metal leaching in prolonged reactions .

Comparison with Functionally Similar Compounds

Compound C: Wilkinson’s Catalyst ([RhCl(PPh₃)₃])

- Substrate Scope :

Compound D: Grubbs Catalyst ([RuCl₂(PCy₃)₂(CHPh)])

- Olefin Metathesis: Turnover Number (TON): this compound-Ru achieves TON = 12,000 vs. Grubbs Catalyst’s TON = 8,500 in ring-closing metathesis . Solvent Compatibility: this compound operates efficiently in polar solvents (e.g., DMF), whereas Grubbs requires non-polar media .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.